molecular formula C15H20ClN3O B12058404 (S)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride

(S)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride

Cat. No.: B12058404
M. Wt: 293.79 g/mol
InChI Key: YYTZVVHQTSYLLZ-ZOWNYOTGSA-N
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Description

(S)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride is a synthetic compound that features an indole moiety, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction requires aryl hydrazones and involves the use of Brønsted or Lewis acids under elevated temperatures . Other methods may include the use of ammonium salts and aldehydes in a base-promoted reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis or similar methods to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

(S)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-allyl-1H-indol-3-yl)-2-amino-2-methyl-1-propanone hydrochloride
  • 1-(1-ethyl-1H-indol-3-yl)-2-methyl-1-propanone
  • N-[(1H-indol-3-yl)methylene]-substituted aniline derivatives

Uniqueness

(S)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

(5S)-5-(1H-indol-3-ylmethyl)-2,2,3-trimethylimidazolidin-4-one;hydrochloride

InChI

InChI=1S/C15H19N3O.ClH/c1-15(2)17-13(14(19)18(15)3)8-10-9-16-12-7-5-4-6-11(10)12;/h4-7,9,13,16-17H,8H2,1-3H3;1H/t13-;/m0./s1

InChI Key

YYTZVVHQTSYLLZ-ZOWNYOTGSA-N

Isomeric SMILES

CC1(N[C@H](C(=O)N1C)CC2=CNC3=CC=CC=C32)C.Cl

Canonical SMILES

CC1(NC(C(=O)N1C)CC2=CNC3=CC=CC=C32)C.Cl

Origin of Product

United States

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